2,6-Dimethylbenzene-1-carboximidamide hydrochloride
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Overview
Description
2,6-Dimethylbenzene-1-carboximidamide hydrochloride is a synthetic compound widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of 112-114°C. This compound is particularly valued for its role in organic synthesis, drug development, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 2,6-dimethylbenzonitrile with ammonia or an amine under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzene-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2,6-Dimethylbenzene-1-carboximidamide hydrochloride has a variety of scientific research applications:
Organic Synthesis: It is used as a catalyst for the synthesis of various compounds, such as nitriles, amines, and esters.
Drug Development: The compound serves as a starting material for the synthesis of various drugs and pharmaceuticals.
Biochemistry: It is used in the study of enzyme kinetics and protein structure.
Mechanism of Action
2,6-Dimethylbenzene-1-carboximidamide hydrochloride acts as a catalyst in organic synthesis reactions. The carboximidamide group of the molecule acts as a Lewis acid, facilitating the formation of a transition state in the reaction. The hydrochloride group acts as a proton donor, stabilizing the transition state. This mechanism allows the compound to effectively catalyze various organic reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylbenzonitrile
- 2,6-Dimethylbenzamide
- 2,6-Dimethylbenzoic acid
Uniqueness
Compared to similar compounds, 2,6-Dimethylbenzene-1-carboximidamide hydrochloride is unique due to its dual functionality as both a Lewis acid and a proton donor. This dual functionality enhances its catalytic efficiency in organic synthesis reactions, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C9H13ClN2 |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2,6-dimethylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-6-4-3-5-7(2)8(6)9(10)11;/h3-5H,1-2H3,(H3,10,11);1H |
InChI Key |
FTSZLRILGISSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=N)N.Cl |
Origin of Product |
United States |
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